An In-Depth Technical Guide to the Core Properties of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
An In-Depth Technical Guide to the Core Properties of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Foreword
In the landscape of modern chemical synthesis and drug discovery, certain molecular scaffolds emerge as cornerstones for innovation. The imidazo[1,2-a]pyridine nucleus is one such privileged structure, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide group, its chemical and biological potential expands significantly. This guide provides a detailed examination of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide, a key chemical intermediate. While this compound is noted primarily for its role in the synthesis of the herbicide imazosulfuron, its constituent moieties suggest a broader, underexplored potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its fundamental properties, potential applications, and the scientific rationale behind its handling and use.
Core Molecular Profile
Chemical Identity and Structure
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system. This core is substituted at the 2-position with a chlorine atom and at the 3-position with a sulfonamide group (-SO₂NH₂).
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IUPAC Name: 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
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CAS Number: 112566-17-3[1]
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Molecular Formula: C₇H₆ClN₃O₂S[1]
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Molecular Weight: 231.66 g/mol [1]
The structure combines the aromatic, electron-rich imidazopyridine core with two powerful functional groups: an electron-withdrawing and chemically reactive chloro group, and a sulfonamide group known for its acidic nature and ability to participate in hydrogen bonding.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds. The sulfonamide moiety is a weak acid, and the imidazo[1,2-a]pyridine core possesses basic nitrogen atoms.
Table 1: Key Physicochemical and Computed Properties
| Property | Value/Prediction | Source/Note |
| Molecular Weight | 231.66 g/mol | [1] |
| Predicted pKa | ~5.4 ± 0.6 | Based on the closely related 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. The sulfonamide proton is acidic.[2] |
| Predicted XLogP3 | 0.6 | For the related 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, suggesting moderate lipophilicity.[2][3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [2] (Predicted for related compound) |
| Hydrogen Bond Acceptors | 6 (O, O, N, N, N, Cl) | [2] (Predicted for related compound) |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | General property of imidazo[1,2-a]pyridines.[4] |
| Appearance | Expected to be a solid, likely a white or off-white crystal/powder. | Based on related compounds.[2] |
Note: Due to limited direct experimental data, some values are based on predictions for structurally similar compounds and should be confirmed experimentally.
Synthesis and Chemical Reactivity
Synthetic Pathways
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a crucial intermediate in the synthesis of the sulfonylurea herbicide imazosulfuron.[4][5] The synthesis logically proceeds in two main stages: the formation of the imidazo[1,2-a]pyridine core and the subsequent introduction of the chloro and sulfonamide functionalities.
A plausible synthetic route involves:
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Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation reaction of a 2-aminopyridine derivative with an α-haloketone.[6] Numerous methods exist for this cyclization, including catalyst-free, copper-catalyzed, and microwave-assisted protocols.[7][8]
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Chlorination: Introduction of the chlorine atom at the 2-position.
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Sulfonylation: Introduction of the sulfonamide group at the 3-position, often via chlorosulfonylation followed by amination.
The diagram below illustrates a generalized workflow for synthesizing functionalized imidazo[1,2-a]pyridines.
Caption: Generalized synthetic workflow for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide.
Chemical Reactivity
The reactivity of this molecule is dictated by its three key components:
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Imidazo[1,2-a]pyridine Ring: This electron-rich heterocyclic system is susceptible to electrophilic substitution. The nitrogen atoms also provide sites for coordination with metal catalysts.
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2-Chloro Substituent: The chlorine atom at the 2-position is a leaving group, making this site susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a key feature for its use as a synthetic intermediate.
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3-Sulfonamide Group: The sulfonamide proton (-NH₂) is acidic and can be deprotonated under basic conditions. This anion can then act as a nucleophile. This reactivity is exploited in the synthesis of imazosulfuron, where it attacks an electrophilic pyrimidine species.[5]
Biological and Pharmacological Context
While 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide is primarily documented as an agrochemical intermediate, its structural motifs are of significant interest in pharmacology.
The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have led to its incorporation into numerous clinically used drugs and investigational agents.[6] Derivatives have shown a wide range of biological activities, including:
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Anticancer: Targeting various kinases and cellular pathways.[9][10]
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Anxiolytic and Hypnotic: As ligands for benzodiazepine receptors (e.g., Zolpidem).[6]
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Anti-inflammatory and Antiparasitic: Demonstrating efficacy against various pathogens and inflammatory processes.[11]
The Sulfonamide Moiety: A Classic Pharmacophore
The sulfonamide functional group is the basis for "sulfa drugs," the first class of synthetic antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] Since humans obtain folic acid from their diet, this pathway provides selective toxicity against susceptible microorganisms.
Caption: Mechanism of action for antibacterial sulfonamides.
Beyond their antibacterial properties, sulfonamides are found in drugs with diverse activities, including diuretics (e.g., hydrochlorothiazide) and anticonvulsants.
Analytical and Safety Profile
Analytical Characterization
Full characterization of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide would rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show characteristic signals for the four protons on the pyridine ring portion of the scaffold and the two protons of the sulfonamide NH₂ group.
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¹³C NMR would confirm the presence of the seven carbon atoms in the heterocyclic core.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₇H₆ClN₃O₂S).[4]
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Chromatography: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) would be the standard method for assessing purity and quantifying the compound.[13]
Safety and Handling
Based on available Safety Data Sheet (SDS) information, 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide requires careful handling.[1]
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Hazard Identification:
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H410: Very toxic to aquatic life with long-lasting effects.[1]
-
-
Precautionary Statements:
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Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples for working with imidazo[1,2-a]pyridine sulfonamide derivatives. They are based on published procedures for analogous compounds and should be adapted and optimized for specific experimental goals.
Synthesis of a Related Derivative: 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide
This protocol describes the oxidation of a thioether precursor to a sulfoxide, demonstrating a common transformation on this scaffold.[14]
Objective: To synthesize 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide from 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.
Materials:
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2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (1.0 eq)
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m-chloroperoxybenzoic acid (m-CPBA) (1.0 eq)
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Dichloromethane (CH₂Cl₂)
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Methanol (MeOH)
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Ice water bath, round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolve 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution in an ice water bath (0-5 °C).
-
Separately, dissolve m-CPBA in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the cooled solution of the starting material with continuous stirring.
-
Maintain the reaction temperature at 0-5 °C and stir for at least 3 hours. A suspension may form.
-
After the reaction is complete (monitor by TLC), filter the suspension.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from methanol to yield the pure white crystalline product.[14]
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for assessing the biological potential of a novel compound like 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide or its derivatives.
Caption: A standard workflow for drug discovery and development.
Conclusion and Future Outlook
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide stands as a molecule of dual identity. It is a validated and critical building block in the agrochemical industry, yet its core structure belongs to a family of compounds with immense pharmacological relevance. The chloro and sulfonamide groups provide versatile handles for synthetic modification, opening the door to the creation of diverse chemical libraries. Future research should focus on exploring the untapped potential of this compound and its derivatives in medicinal chemistry, particularly in the development of novel kinase inhibitors, antimicrobials, and CNS-active agents. A thorough experimental characterization of its physicochemical and biological properties is a necessary first step toward unlocking this potential.
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